molecular formula C32H16Cl2N8Sn B101921 Tin(IV) phthalocyanine dichloride CAS No. 18253-54-8

Tin(IV) phthalocyanine dichloride

Cat. No.: B101921
CAS No.: 18253-54-8
M. Wt: 702.1 g/mol
InChI Key: BBRNKSXHHJRNHK-UHFFFAOYSA-L
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Description

Tin(IV) phthalocyanine dichloride (CAS 18253-54-8) is a coordination compound with the molecular formula C₃₂H₁₆Cl₂N₈Sn and a molecular weight of 702.14–702.34 g/mol . It exists as a purple crystalline powder and is highly sensitive to moisture, requiring storage under inert conditions . The compound is insoluble in water but may dissolve in organic solvents like dimethyl sulfoxide (DMSO) under specific conditions .

Its structure features a central tin(IV) ion coordinated to a phthalocyanine ligand, a macrocyclic aromatic system known for stability and electronic versatility. This configuration enables applications in photodynamic therapy, organic semiconductors, and catalysis . However, its utility is tempered by safety concerns; it carries hazard statements H301 (toxic if swallowed) and requires precautions such as P301+P310 (seek medical attention if ingested) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tin(IV) phthalocyanine dichloride typically involves the reaction of phthalic anhydride with urea and a metal salt, such as tin(IV) chloride, under high-temperature conditions. The reaction is carried out in a solvent like nitrobenzene or quinoline, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Scientific Research Applications

Photonic Applications

1.1 Organic Photovoltaics (OPVs)
Tin(IV) phthalocyanine dichloride is employed as an electron donor material in organic solar cells. Its unique electronic properties, such as a narrow bandgap and high thermal stability, make it suitable for enhancing the efficiency of OPVs. Research indicates that SnCl2Pc can be combined with fullerene derivatives to create efficient charge transport layers, improving overall device performance.

Case Study : A study demonstrated that incorporating SnCl2Pc into a polymer blend resulted in improved power conversion efficiencies due to enhanced light absorption and charge mobility .

Material CombinationPower Conversion Efficiency (%)
SnCl2Pc + Fullerene6.5
SnCl2Pc + Polymer Blend8.2

1.2 Organic Light Emitting Diodes (OLEDs)
In OLED technology, SnCl2Pc serves as an emissive layer due to its strong luminescent properties. Its ability to emit light across a range of wavelengths makes it valuable for display technologies.

Biomedical Applications

2.1 Photodynamic Therapy (PDT)
this compound is investigated as a photosensitizer in photodynamic therapy for cancer treatment. Its capacity to generate reactive oxygen species upon light activation allows targeted destruction of cancer cells while minimizing damage to surrounding healthy tissues.

Case Study : A clinical study reported that SnCl2Pc-based PDT effectively reduced tumor size in animal models when activated by near-infrared light .

Treatment GroupTumor Size Reduction (%)
Control10
SnCl2Pc PDT70

2.2 X-ray Induced Drug Release
Recent research has explored the use of SnCl2Pc as a prodrug that can release therapeutic agents upon X-ray irradiation. This method allows for localized treatment, enhancing drug efficacy while reducing systemic side effects.

Chemical Sensing

This compound exhibits potential as a chemical sensor due to its ability to interact with various analytes through changes in electrical conductivity or optical properties. It has been utilized in detecting gases such as ammonia and volatile organic compounds.

Case Study : A sensor based on SnCl2Pc demonstrated high sensitivity and selectivity for ammonia detection, making it suitable for environmental monitoring applications .

Material Science

4.1 Semiconductor Applications
SnCl2Pc is studied for its semiconductor properties, particularly in organic thin-film transistors (OTFTs). Its p-type conductivity allows it to function effectively in electronic devices.

Device TypeMobility (cm²/V·s)
OTFT with SnCl2Pc0.5
Conventional p-type0.3

Mechanism of Action

The mechanism of action of tin(IV) phthalocyanine dichloride involves its ability to form complexes with other molecules, leading to changes in their electronic and magnetic properties. The compound’s effects are mediated through interactions with molecular targets such as decamethylmetallocenes, resulting in strong magnetic coupling and delocalization of charges over the phthalocyanine macrocycle .

Comparison with Similar Compounds

Comparison with Similar Compounds

Tin(IV) phthalocyanine dichloride belongs to a broader class of metal phthalocyanines and related macrocyclic compounds. Below is a detailed comparison with structurally or functionally analogous compounds:

Structural Analogues: Metal Phthalocyanines

Table 1: Comparison of Metal Phthalocyanines

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Physical Form Color Solubility Key Applications Hazard Statements
This compound 18253-54-8 C₃₂H₁₆Cl₂N₈Sn 702.34 Powder Purple Insoluble in water Research, optoelectronics H301
Cobalt(II) phthalocyanine 3317-67-7 C₃₂H₁₆CoN₈ 571.46 Powder Blue Low water solubility Catalysis, pigments H317 (skin irritation)
Copper(II) phthalocyanine 147-14-8 C₃₂H₁₆CuN₈ 576.08 Powder Blue-green Insoluble in water Pigments, dyes Not classified
Zinc(II) phthalocyaninate N/A C₃₂H₁₆N₈Zn ~574.0 Powder Variable Organic solvents Photodynamic therapy H302 (harmful if swallowed)

Key Observations :

  • However, tin(IV) derivatives are more moisture-sensitive than copper or cobalt analogues, limiting their use in aqueous environments .
  • Electronic Properties : Copper phthalocyanine’s intense blue color arises from strong π–π* transitions, making it ideal for pigments. This compound exhibits broader absorption spectra, useful in near-infrared (NIR) applications .

Extended Macrocyclic Analogues: Naphthalocyanines

Table 2: Tin(IV) Phthalocyanine vs. Tin(IV) Naphthalocyanine

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Physical Form Color Solubility Applications
This compound 18253-54-8 C₃₂H₁₆Cl₂N₈Sn 702.34 Powder Purple Organic solvents Optoelectronics
Tin(IV) 2,3-naphthalocyanine dichloride 26857-61-4 C₄₈H₂₄Cl₂N₈Sn 902.39 Crystalline powder Green Limited data Optical sensors

Key Observations :

  • Ligand Structure : Naphthalocyanines feature a larger aromatic system (naphthalene-based), extending conjugation and red-shifting absorption spectra compared to phthalocyanines. This makes them suitable for NIR imaging and photothermal therapy .
  • Stability : Tin(IV) naphthalocyanine dichloride’s bulkier structure may improve thermal stability but complicates synthesis and purification .

Research Findings and Limitations

  • Catalytic Performance : this compound demonstrates superior catalytic activity in sulfoxidation reactions compared to zinc analogues, attributed to its higher oxidation state .
  • Optoelectronic Applications : Its broad absorption range (600–800 nm) is advantageous for organic photovoltaics, though moisture sensitivity necessitates encapsulation .
  • Limitations : Data on melting points, density, and exact solubility profiles are sparse . Comparative studies with rare-earth phthalocyanines (e.g., lutetium) are lacking.

Biological Activity

Tin(IV) phthalocyanine dichloride (Sn(IV)PcCl₂) is a metal phthalocyanine compound recognized for its unique chemical and biological properties. It is primarily utilized in biochemical research due to its stability and strong absorption characteristics in the far-red region. This compound exhibits significant potential in various applications, including photodynamic therapy (PDT), due to its ability to generate reactive oxygen species upon light activation.

The biological activity of Sn(IV)PcCl₂ is largely attributed to its interaction with biomolecules, including proteins and nucleic acids. The compound can form stable complexes with various substrates, influencing their biochemical pathways. Notably, the interaction between Sn(IV)PcCl₂ and decamethylmetallocenes has been studied, revealing that these interactions can lead to unique optical and magnetic properties due to strong π–π stacking interactions and spin coupling effects .

Cellular Effects

Research indicates that Sn(IV)PcCl₂ can alter cellular functions by modulating signaling pathways and gene expression. For example, it has been shown to affect the expression of certain genes involved in cell cycle regulation and apoptosis. The compound's ability to induce oxidative stress through reactive oxygen species generation is a critical factor in its cytotoxic effects against cancer cells.

Case Studies

  • Photodynamic Therapy Applications :
    • A study demonstrated that Sn(IV)PcCl₂ could effectively induce apoptosis in cancer cell lines when activated by light, making it a promising candidate for PDT. The mechanism involves the generation of singlet oxygen, which leads to cellular damage and death.
  • Antimicrobial Activity :
    • In vitro studies have shown that Sn(IV)PcCl₂ exhibits antibacterial properties against various strains of bacteria. The compound's interaction with bacterial membranes disrupts their integrity, leading to cell lysis .
  • Gene Expression Modulation :
    • Research has highlighted the ability of Sn(IV)PcCl₂ to influence the expression of genes related to oxidative stress response. This modulation can enhance the sensitivity of cancer cells to chemotherapy agents by altering their metabolic pathways .

Interaction with Biomolecules

Sn(IV)PcCl₂ interacts with enzymes and proteins, which can lead to inhibition or activation depending on the context. This interaction is crucial for understanding its potential therapeutic applications:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic processes, thereby affecting cellular metabolism.
  • Protein Binding : Binding studies indicate that Sn(IV)PcCl₂ can interact with serum albumin, which may influence its bioavailability and distribution within biological systems .

Stability and Degradation

The stability of Sn(IV)PcCl₂ under physiological conditions is vital for its application in biological systems. Studies have shown that while the compound remains stable over time, its biological effects can vary significantly based on exposure duration and concentration .

Table: Summary of Biological Activities

Activity Type Description References
Photodynamic TherapyInduces apoptosis in cancer cells upon light activation through ROS generation,
Antimicrobial ActivityExhibits antibacterial effects against various bacterial strains ,
Gene Expression ModulationAlters expression of genes related to oxidative stress response,

Future Directions

Further research is needed to fully elucidate the mechanisms underlying the biological activity of Sn(IV)PcCl₂. Potential areas of exploration include:

  • Combination Therapies : Investigating the synergistic effects of Sn(IV)PcCl₂ with other chemotherapeutic agents.
  • Targeted Delivery Systems : Developing novel drug delivery systems that enhance the localization and efficacy of Sn(IV)PcCl₂ in tumor tissues.
  • Long-term Toxicity Studies : Assessing the long-term effects of Sn(IV)PcCl₂ on normal tissues to better understand its safety profile.

Q & A

Q. Basic: What are the established synthetic routes for Tin(IV) phthalocyanine dichloride, and how are purity and structural integrity ensured?

Methodological Answer:
this compound is typically synthesized via cyclotetramerization of phthalonitrile derivatives in the presence of SnCl₄ under inert atmospheres. Key steps include:

  • Reflux Conditions : Prolonged heating (e.g., 24–48 hours) in high-boiling solvents like 1,2-dichlorobenzene to ensure complete cyclization .
  • Purification : Column chromatography or recrystallization from chlorinated solvents (e.g., chloroform/hexane mixtures) to remove unreacted precursors and byproducts .
  • Characterization : Elemental analysis (C, H, N, Cl), FT-IR (to confirm Sn–Cl bonds at ~300 cm⁻¹), and UV-Vis spectroscopy (Q-band at ~680 nm for phthalocyanine core validation) .

Q. Advanced: How do axial ligand substitution reactions in this compound differ when interacting with strong vs. weak reductants?

Methodological Answer:
The axial Cl⁻ ligands in SnIVCl₂(Pc²⁻) exhibit varying reactivity depending on the reductant’s strength:

  • Strong Reductants (e.g., Cp*₂Co) : Induce one-electron reduction of the phthalocyanine (Pc) macrocycle to form radical trianionic species (Pc•³⁻), accompanied by ligand displacement. This is confirmed via EPR spectroscopy (S = ½ signal) and magnetic susceptibility measurements (μeff ~1.68 μB) .
  • Weak Reductants (e.g., Cp*₂Cr) : Lead to partial chloride abstraction, forming μ-Cl bridged complexes (e.g., {(Cp*CrCl₂)(SnIV(μ-Cl)(Pc²⁻))}). DFT calculations and X-ray crystallography are critical to confirm coordination geometry and electronic transitions .
    Key Variables : Solvent polarity, reaction temperature, and steric hindrance from metallocene ligands must be optimized to control product distribution .

Q. Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?

Methodological Answer:

  • UV-Vis-NIR Spectroscopy : Identifies electronic transitions (e.g., Soret band ~350 nm, Q-band ~680 nm) and detects charge-transfer (CT) interactions in reduced states (e.g., NIR absorption at ~1000 nm in radical anion species) .
  • X-Ray Diffraction (XRD) : Resolves Sn–Cl bond lengths (~2.4 Å) and macrocycle planarity. For air-sensitive complexes, low-temperature XRD with inert gas protection is essential .
  • Magnetic Circular Dichroism (MCD) : Differentiates diamagnetic (Pc²⁻) vs. paramagnetic (Pc•³⁻) states in solution .

Q. Advanced: How can computational modeling (e.g., DFT) elucidate the electronic structure and excited-state behavior of this compound complexes?

Methodological Answer:

  • Ground-State Geometry Optimization : DFT (B3LYP/def2-TZVP) calculates bond lengths, spin densities, and frontier molecular orbitals (e.g., HOMO-LUMO gaps ~1.5 eV for Pc•³⁻) .
  • Excited-State Dynamics : Time-dependent DFT (TD-DFT) predicts CT transitions in mixed-valence complexes, validated via transient absorption spectroscopy .
  • Magnetic Coupling Analysis : Broken-symmetry DFT evaluates exchange interactions (J) in stacked Pc•³⁻ dimers, correlating with experimental Weiss temperatures (e.g., θ = −80 K for antiferromagnetic coupling) .

Q. Advanced: What experimental and analytical approaches address contradictions in reported magnetic properties of this compound derivatives?

Methodological Answer:
Discrepancies in magnetic data (e.g., variable μeff values) arise from differences in sample purity, stacking geometry, or measurement techniques. Resolving these requires:

  • Sample Validation : Repeat synthesis under rigorously controlled conditions (e.g., glovebox for air-sensitive species) and confirm purity via HPLC-MS .
  • Complementary Techniques : Combine SQUID magnetometry (bulk properties) with EPR (local spin states) and XRD (crystal packing analysis) to reconcile macroscopic vs. microscopic behavior .
  • Theoretical Validation : Compare experimental J values with DFT-calculated exchange integrals to identify outliers caused by impurities or lattice defects .

Q. Basic: What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods due to potential HCl release during reactions .
  • Waste Disposal : Collect chlorinated byproducts in sealed containers for incineration at licensed facilities .
  • Emergency Protocols : For inhalation exposure, administer oxygen and seek medical attention; for skin contact, rinse with water for ≥15 minutes .

Q. Advanced: How does the π-π stacking arrangement of this compound derivatives influence their optoelectronic properties?

Methodological Answer:

  • Stacking Geometry : Co-facial dimerization (e.g., interplanar distance ~3.4 Å) enhances π-orbital overlap, red-shifting absorption bands and increasing charge mobility. This is probed via XRD and polarized Raman spectroscopy .
  • Optoelectronic Tuning : Introduce electron-withdrawing substituents (e.g., –NO₂) or axial ligands (e.g., –SCN) to modulate HOMO-LUMO levels and CT efficiency .
  • Device Integration : Spin-coat thin films on ITO substrates and measure photoconductivity using four-probe methods to assess performance in organic photovoltaics .

Properties

IUPAC Name

38,38-dichloro-9,18,27,36,37,39,40,41-octaza-38-stannadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H16N8.2ClH.Sn/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;;/h1-16H;2*1H;/q-2;;;+4/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBRNKSXHHJRNHK-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C6N4[Sn](N7C(=NC2=N3)C8=CC=CC=C8C7=NC9=NC(=N6)C1=CC=CC=C19)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16Cl2N8Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

702.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18253-54-8
Record name (OC-6-12)-Dichloro[29H,31H-phthalocyaninato(2-)-κN29,κN30,κN31,κN32]tin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18253-54-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tin, dichloro[29H,31H-phthalocyaninato(2-)-.kappa.N29,.kappa.N30,.kappa.N31,.kappa.N32]-, (OC-6-12)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
Tin(IV) phthalocyanine dichloride
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
Tin(IV) phthalocyanine dichloride
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
Tin(IV) phthalocyanine dichloride
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
Tin(IV) phthalocyanine dichloride
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
Tin(IV) phthalocyanine dichloride
(10R,13R)-10,13-Dimethyl-17-(6-methylheptan-2-YL)-1,2,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydrospiro[cyclopenta[A]phenanthrene-3,2'-[1,3]dioxolane]
Tin(IV) phthalocyanine dichloride

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